Ethyl azetidine-3-carboxylate hydrochloride
Overview
Description
Ethyl azetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Ethyl azetidine-3-carboxylate hydrochloride is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In the context of ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between a ligand for an E3 ubiquitin ligase and a ligand for the target protein .
Mode of Action
As a non-cleavable linker in ADCs, this compound connects the antibody to the cytotoxic drug . The ADC then binds to the target antigen on the cancer cell surface, gets internalized, and releases the cytotoxic drug within the cell . As a linker in PROTACs, it connects two different ligands, leading to the degradation of the target protein .
Biochemical Pathways
In the context of adcs and protacs, the compound plays a crucial role in the intracellular ubiquitin-proteasome system .
Pharmacokinetics
As a linker in adcs and protacs, its bioavailability would be largely determined by the properties of the antibody or ligands it is attached to .
Result of Action
The molecular and cellular effects of this compound are primarily seen in its role as a linker in ADCs and PROTACs. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it facilitates the degradation of specific target proteins .
Biochemical Analysis
Biochemical Properties
Ethyl azetidine-3-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates and PROTACs. As a non-cleavable linker, it forms stable covalent bonds with antibodies and target proteins, facilitating the delivery of cytotoxic agents to specific cells . This compound interacts with various enzymes and proteins, including E3 ubiquitin ligases, which are involved in the ubiquitin-proteasome system . The interaction between this compound and these biomolecules is essential for the selective degradation of target proteins, making it a valuable tool in precision medicine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By acting as a linker in antibody-drug conjugates and PROTACs, it influences cell function by facilitating the targeted delivery of cytotoxic agents and promoting the degradation of specific proteins . This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of target proteins and enzymes . The precise effects of this compound on cellular processes depend on the specific context and the target proteins involved.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a non-cleavable linker in the synthesis of antibody-drug conjugates and PROTACs. This compound forms stable covalent bonds with antibodies and target proteins, facilitating the delivery of cytotoxic agents and promoting the degradation of specific proteins . The binding interactions between this compound and biomolecules, such as E3 ubiquitin ligases, are crucial for its function . These interactions lead to the selective degradation of target proteins, which can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Factors such as storage conditions and the presence of other chemicals can influence its stability and degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of antibody-drug conjugates and PROTACs .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can effectively promote the degradation of target proteins and facilitate the targeted delivery of cytotoxic agents . At higher doses, it may exhibit toxic or adverse effects, depending on the specific context and the target proteins involved . Studies in animal models have shown that there are threshold effects for the activity of this compound, and careful dosage optimization is necessary to achieve the desired outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the ubiquitin-proteasome system . This compound interacts with enzymes and cofactors involved in protein degradation, such as E3 ubiquitin ligases . By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular function and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects . The transport and distribution of this compound are essential for its function as a linker in antibody-drug conjugates and PROTACs .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, where it interacts with target proteins and enzymes to exert its effects . The precise localization of this compound is crucial for its activity and function in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azetidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with a suitable reagent to form the azetidine ring. One common method includes the cyclization of ethyl 3-aminopropanoate using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear amines or carboxylic acids .
Scientific Research Applications
Ethyl azetidine-3-carboxylate hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
3-Azetidinone: A related compound with a carbonyl group at the 3-position, used in different synthetic applications.
Uniqueness
Ethyl azetidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical properties and reactivity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
ethyl azetidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQFZRLGHCCPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660912 | |
Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-31-5 | |
Record name | 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405090-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl azetidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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